molecular formula C22H24N2O2S B2799099 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline CAS No. 872200-21-0

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline

Cat. No.: B2799099
CAS No.: 872200-21-0
M. Wt: 380.51
InChI Key: HSJNROKWPRXGSS-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation using benzenesulfonyl chloride and a base such as pyridine.

    Formation of the Azepane Ring: The azepane ring can be formed through nucleophilic substitution reactions involving azepane and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The azepane ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The quinoline core can interact with DNA and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azepan-1-yl)benzaldehyde
  • 4-(Azepan-1-yl)-2-phenylquinazoline
  • 1-(Azepan-1-yl)-4-chlorophthalazine

Uniqueness

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(azepan-1-yl)-3-(benzenesulfonyl)-6-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-17-11-12-20-19(15-17)22(24-13-7-2-3-8-14-24)21(16-23-20)27(25,26)18-9-5-4-6-10-18/h4-6,9-12,15-16H,2-3,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJNROKWPRXGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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